
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is an organic compound characterized by the presence of a chlorinated cyclooctene ring and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine typically involves the chlorination of cyclooctene followed by the introduction of the hydroxylamine group. One common method includes the following steps:
Chlorination of Cyclooctene: Cyclooctene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 8-chlorocyclooctene.
Formation of Hydroxylamine Derivative: The 8-chlorocyclooctene is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorine atom in the cyclooctene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(Cyclooct-4-en-1-ylidene)hydroxylamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
N-(8-Bromocyclooct-4-en-1-ylidene)hydroxylamine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
N-(8-Chlorocyclooct-4-en-1-ylidene)amine: Similar structure but lacks the hydroxylamine group, leading to different chemical behavior and uses.
Uniqueness
N-(8-Chlorocyclooct-4-en-1-ylidene)hydroxylamine is unique due to the presence of both the chlorinated cyclooctene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
72193-44-3 |
|---|---|
Fórmula molecular |
C8H12ClNO |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
N-(8-chlorocyclooct-4-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12ClNO/c9-7-5-3-1-2-4-6-8(7)10-11/h1-2,7,11H,3-6H2 |
Clave InChI |
WJVRFWPAMYXUHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=NO)CCC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


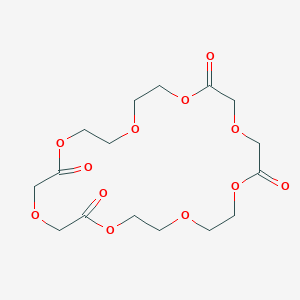
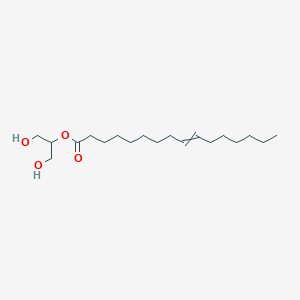

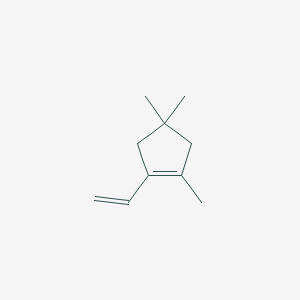
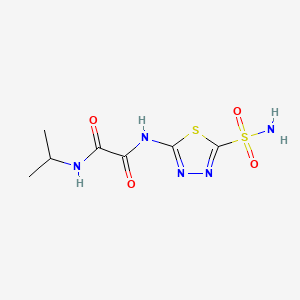


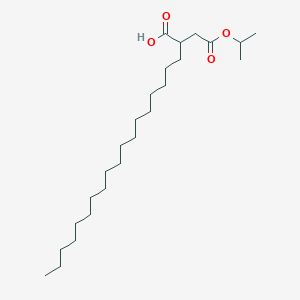
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

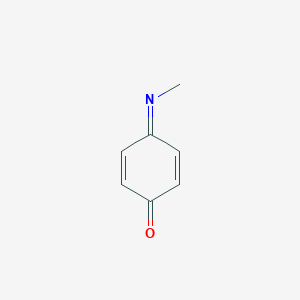
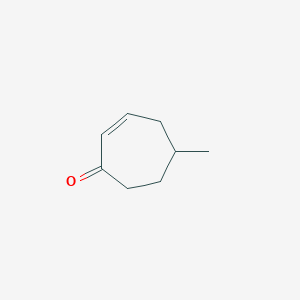
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
